Mevinphos

Descripción general

Descripción

Mevinphos is a highly toxic organophosphate insecticide known for its effectiveness in controlling a wide range of pests, including chewing and sucking insects, as well as spider mites. It acts as an acetylcholinesterase inhibitor, disrupting the nervous systems of insects . This compound was originally developed by Shell Chemical in 1954 and later acquired by AMVAC Chemical Corporation . It is commonly known by various trade names, including Phosdrin, Duraphos, and Mevinox .

Mecanismo De Acción

Target of Action

Mevinphos is an organophosphate insecticide that primarily targets acetylcholinesterase (AChE) . AChE is a critical enzyme involved in nerve signal transmission, playing a crucial role in terminating nerve impulses by breaking down the neurotransmitter acetylcholine in the synaptic cleft .

Mode of Action

This compound acts as an acetylcholinesterase inhibitor . By binding to AChE, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the synaptic cleft . This accumulation results in continuous stimulation of the neurons, causing over-excitation of the nervous system .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . The overstimulation of this pathway due to the inhibition of AChE can lead to a range of symptoms, from tremors and convulsions to respiratory failure in severe cases .

Pharmacokinetics

This compound is known to be readily soluble in water and volatile . It undergoes slow aquatic hydrolysis and rapidly degrades in soil . Approximately 94% of an orally administered dose to rats was absorbed . Dermal absorption of this compound in the rat was approximately 16.8% of the applied dose .

Result of Action

The molecular and cellular effects of this compound’s action primarily revolve around its inhibitory effect on AChE. This inhibition leads to an overstimulation of the nervous system, causing symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal upset, and emesis (SLUDGE syndrome). In severe cases, it can lead to seizures, respiratory failure, and even death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. It is potentially mobile in soils due to its high solubility in water and low soil partition coefficients . Its rapid degradation in the top 15 cm of soil prevents it from leaching further . It is extremely toxic to aquatic invertebrates, birds, and mammals . Therefore, the presence of these organisms and the physical characteristics of the environment can influence the impact and effectiveness of this compound .

Análisis Bioquímico

Biochemical Properties

Mevinphos acts as an acetylcholinesterase inhibitor . This interaction with the enzyme acetylcholinesterase is crucial in its role as an insecticide. By inhibiting this enzyme, this compound disrupts the normal functioning of the nervous system in insects, leading to their demise .

Cellular Effects

This compound has been observed to induce various phenotypical abnormalities in zebrafish, such as diminished eyes and head sizes, shortened body length, loss of swim bladder, and increased pericardiac edema . It also triggers inflammation and apoptosis in zebrafish larvae .

Molecular Mechanism

The molecular mechanism of this compound primarily involves the inhibition of acetylcholinesterase, an essential enzyme in the nervous system . This inhibition disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an overstimulation of nerves and muscles.

Temporal Effects in Laboratory Settings

This compound is known to dissipate rapidly in the terrestrial environment . In laboratory settings, it has been observed that the effects of this compound change over time. For instance, exposure to this compound triggered inflammation, apoptosis, and DNA fragmentation in zebrafish larvae .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in rats, the oral median lethal dose (LD50) is 2.2 mg/kg . In another study, it was found that no performance deficits or overt somatic signs of poisoning were present at this compound doses of 0.10 mg/kg or lower .

Metabolic Pathways

This compound is involved in metabolic pathways that lead to the formation of methyl acetoacetate . This is a major degradation pathway and it occurs rapidly, leading to the binding of the compound to soil and mineralization to carbon dioxide .

Transport and Distribution

This compound is potentially very mobile in soils because of its high solubility in water and low soil partition coefficients . Its rapid degradation in the top 15 cm of soil prevents it from being leached further .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Mevinphos is synthesized through the reaction of trimethyl phosphite with chloroacetoacetate . The reaction typically involves the following steps:

Formation of the Intermediate: Trimethyl phosphite reacts with chloroacetoacetate to form an intermediate compound.

Final Product Formation: The intermediate undergoes further reactions to yield this compound.

Industrial Production Methods: In industrial settings, this compound is produced by maintaining specific reaction conditions to ensure high yield and purity. The process involves:

Temperature Control: The reaction is carried out at controlled temperatures to optimize the formation of this compound.

Purification: The final product is purified using techniques such as high-performance liquid chromatography to separate the E and Z isomers.

Análisis De Reacciones Químicas

Types of Reactions: Mevinphos undergoes several types of chemical reactions, including:

Hydrolysis: this compound hydrolyzes slowly in water, leading to the formation of less toxic products.

Oxidation: Under certain conditions, this compound can be oxidized to form various oxidation products.

Common Reagents and Conditions:

Hydrolysis: Water and mild acidic or basic conditions facilitate the hydrolysis of this compound.

Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize this compound.

Major Products Formed:

Hydrolysis Products: The hydrolysis of this compound results in the formation of dimethyl phosphate and other less toxic compounds.

Oxidation Products: Oxidation leads to the formation of various oxidized derivatives of this compound.

Aplicaciones Científicas De Investigación

Mevinphos has been extensively studied for its applications in various fields:

Chemistry: It is used as a model compound to study the behavior of organophosphate insecticides.

Biology: Researchers use this compound to investigate the effects of acetylcholinesterase inhibitors on insect physiology.

Medicine: Although highly toxic, this compound has been studied for its potential use in developing treatments for acetylcholinesterase-related disorders.

Comparación Con Compuestos Similares

Mevinphos is part of a broader class of organophosphate insecticides, which includes compounds such as:

Parathion: Another organophosphate insecticide with a similar mechanism of action but different chemical structure.

Malathion: Known for its lower toxicity to mammals compared to this compound.

Chlorpyrifos: Widely used in agriculture, with a longer environmental persistence than this compound.

Uniqueness of this compound:

High Toxicity: this compound is more toxic than many other organophosphates, making it highly effective at lower doses.

Rapid Degradation: It degrades rapidly in the environment, reducing the risk of long-term contamination.

By understanding the properties, synthesis, and applications of this compound, researchers and industry professionals can better utilize this compound while mitigating its risks.

Propiedades

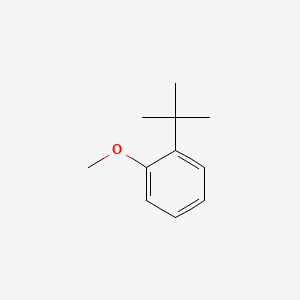

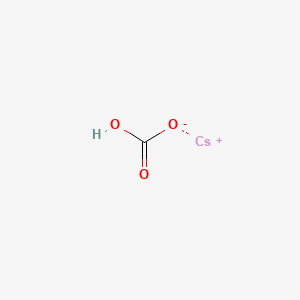

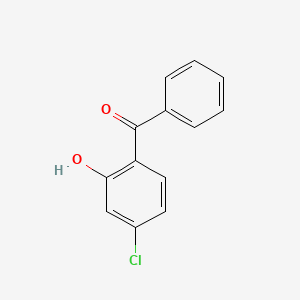

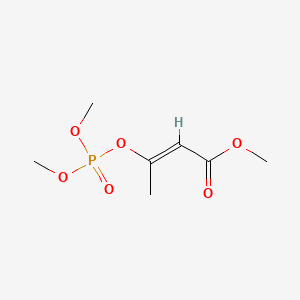

IUPAC Name |

methyl 3-dimethoxyphosphoryloxybut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13O6P/c1-6(5-7(8)10-2)13-14(9,11-3)12-4/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPDYQSQVLXLEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)OP(=O)(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032683 | |

| Record name | Mevinphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7786-34-7 | |

| Record name | Mevinphos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7786-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mevinphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.